5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
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Overview
Description
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often involves scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its high yield and regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring or the isoxazole moiety.
Scientific Research Applications
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their potential anticancer, antiviral, and anti-inflammatory activities. This compound can be explored for its therapeutic potential in treating various diseases.
Pharmaceuticals: The compound can serve as a building block for the synthesis of novel drugs with improved efficacy and reduced side effects.
Material Science: Isoxazole derivatives can be used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core structure and exhibits similar chemical reactivity.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds also contain an isoxazole moiety and have been studied for their antibacterial potential.
Uniqueness
5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is unique due to the presence of the 2-chlorophenylamino group, which can impart distinct biological activities and chemical properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C14H9ClN2O3 |
---|---|
Molecular Weight |
288.68 g/mol |
IUPAC Name |
5-(2-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-5-3-2-4-8(9)15/h2-6,16H,1H3 |
InChI Key |
BQHRGQLEHXVLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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